molecular formula C8H4F6O2 B2827115 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol CAS No. 120355-08-0

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol

Cat. No.: B2827115
CAS No.: 120355-08-0
M. Wt: 246.108
InChI Key: HVMCLEZTIJICMU-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction may involve visible-light-promoted S-trifluoromethylation, which utilizes electron donor-acceptor complexes and single electron transfer reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reactive intermediates and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)-3-(trifluoromethyl)phenol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same phenol ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(trifluoromethoxy)-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O2/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMCLEZTIJICMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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